
Estradiol Cypionate
Overview
Description
Estradiol cypionate is a synthetic ester of estradiol, a naturally occurring hormone that is the most potent form of all mammalian estrogenic steroids. It is used primarily in hormone therapy for menopausal symptoms, low estrogen levels in women, hormone therapy for transgender women, and hormonal birth control for women . This compound is administered via intramuscular or subcutaneous injection and is known for its long-lasting effects due to its slow release from the injection site .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol cypionate is synthesized by esterifying estradiol with cyclopentylpropionic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Estradiol+Cyclopentylpropionic Acid→Estradiol Cypionate+Water
The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions
Estradiol cypionate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield estradiol and cyclopentylpropionic acid.
Common Reagents and Conditions
Hydrolysis: Water and esterases (enzymes) are the primary reagents involved in the hydrolysis of this compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can facilitate the oxidation of this compound.
Major Products Formed
Hydrolysis: Estradiol and cyclopentylpropionic acid.
Oxidation: Various oxidized metabolites of estradiol.
Reduction: Reduced forms of this compound, although these are less common.
Scientific Research Applications
Hormone Replacement Therapy
Estradiol cypionate is widely utilized in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis prevention. Clinical studies demonstrate that this compound effectively relieves vasomotor symptoms within 1 to 5 days, with effects lasting approximately 3 to 4 weeks post-injection .
Table 1: Efficacy of this compound in HRT
Symptom | Onset of Relief | Duration of Effect |
---|---|---|
Hot Flashes | 1-5 days | 3-4 weeks |
Vaginal Dryness | 1-5 days | 3-4 weeks |
Osteoporosis | Varies | Long-term use |
Transgender Hormone Therapy
This compound is also a critical component in feminizing hormone therapy for transgender women. It is administered to induce secondary sexual characteristics and suppress testosterone levels. A clinical case involving a transgender woman showed that weekly intramuscular injections of this compound maintained estradiol levels within the target range of 100-200 pg/mL, effectively suppressing testosterone .
Case Study: Transgender Woman on this compound
- Patient Profile : 38-year-old transgender woman
- Hormone Regimen :
- Initial Dose: 0.5 mL (2.5 mg) IM weekly
- Adjusted Dose: 0.8 mL (4 mg) IM weekly after one month
- Results :
- Estradiol Levels: Increased from 65.8 pg/mL to 160 pg/mL over two months
- Testosterone Levels: Suppressed to 7 ng/dL
Contraceptive Use
This compound is used in combination with medroxyprogesterone acetate as an injectable contraceptive method. This combination has shown high efficacy in preventing pregnancy, with studies indicating a significant reduction in ovulation rates .
Table 2: this compound in Contraception
Combination | Efficacy Rate |
---|---|
This compound + Medroxyprogesterone Acetate | High |
Pharmacokinetics and Stability
Research indicates that this compound has a prolonged release profile when administered intramuscularly, with an elimination half-life of approximately 89 hours . A study evaluated the pharmacokinetics of this compound administered alongside medroxyprogesterone acetate, finding stable plasma concentrations over time without significant accumulation .
Pharmacokinetic Profile
- Maximum Plasma Concentration (Cmax) : Achieved at approximately 16.83 hours post-administration.
- Area Under Curve (AUC) : Indicates prolonged therapeutic levels.
Immune Response Modulation
Recent studies have explored the effects of this compound on the immune response, particularly in models of arthritis. Treatment with this compound restored normal inflammatory responses in ovariectomized mice, suggesting potential applications in managing autoimmune conditions .
Findings from Immune Response Studies
- This compound treatment resulted in:
- Reduced joint swelling
- Enhanced neutrophil migration
- Doses as low as 1.25 μg/kg were effective in mimicking physiological estrogen levels.
Mechanism of Action
Estradiol cypionate acts as a prodrug of estradiol. Once administered, it is slowly hydrolyzed to release estradiol, which then binds to estrogen receptors (ERα and ERβ) located in various tissues such as the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain . The binding of estradiol to these receptors activates the transcription of specific genes, leading to the physiological effects associated with estrogen, such as the regulation of the menstrual cycle, maintenance of bone density, and modulation of mood and cognitive functions .
Comparison with Similar Compounds
Estradiol cypionate is often compared with other estrogen esters such as estradiol valerate and estradiol benzoate. Here are some key points of comparison:
Estradiol Valerate: Like this compound, estradiol valerate is an ester of estradiol used in hormone therapy.
Estradiol Benzoate: This compound is another ester of estradiol with a shorter half-life and faster onset of action compared to this compound.
Similar Compounds
- Estradiol valerate
- Estradiol benzoate
- Estrone
- Estriol
- Dehydroepiandrosterone (DHEA)
- Pregnenolone
- Progesterone
- Testosterone cypionate
- Testosterone propionate
This compound’s unique feature is its long-lasting effect due to its slow release from the injection site, making it a preferred choice for long-term hormone therapy .
Biological Activity
Estradiol cypionate (ECP) is a synthetic form of the naturally occurring hormone estradiol, classified as an estrogen receptor agonist. Its primary use is in hormone replacement therapy (HRT) and in treating various conditions related to estrogen deficiency. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and effects observed in clinical and experimental studies.
Pharmacokinetics of this compound
This compound is administered intramuscularly and is characterized by its high bioavailability. Key pharmacokinetic properties include:
Parameter | Value |
---|---|
Bioavailability | High (IM administration) |
Protein Binding | ~98% (to albumin and SHBG) |
Metabolism | Cleaved by esterases in liver, blood, and tissues |
Elimination Half-life | 8–10 days (aqueous suspension) |
Duration of Action | 11–14 days (oil suspension) |
Excretion | Primarily in urine |
ECP acts as a prodrug, converting to estradiol upon administration. This conversion enhances its effectiveness in achieving physiological estrogen levels in the body .
Biological Activity and Mechanisms
The biological activity of this compound primarily revolves around its action on estrogen receptors, leading to various physiological effects:
- Regulation of Immune Response : In a study involving ovariectomized arthritic mice, ECP treatment significantly improved innate immune responses by restoring plasma estradiol levels to those seen in normal cycling mice. The treatment reduced joint inflammation and neutrophil recruitment, indicating a potential anti-inflammatory effect .
- Hormonal Regulation : ECP has been shown to effectively suppress testosterone levels in transgender women undergoing HRT. A clinical case demonstrated that administration of ECP maintained target estradiol levels (100-200 pg/mL) throughout the week, ensuring stable hormonal profiles without supraphysiological peaks .
- Estrus Synchronization : In veterinary medicine, ECP is utilized for synchronizing estrus in gilts. A study indicated that a single dose of ECP followed by prostaglandin injections successfully synchronized estrus cycles, demonstrating its utility in reproductive management .
Case Studies and Research Findings
- Clinical Case Study : A 38-year-old transgender woman was treated with weekly injections of ECP. Initial doses were adjusted based on serum estradiol levels, achieving stable hormonal levels over time. This case highlights the practical application of ECP in gender-affirming hormone therapy .
- Experimental Study on Inflammation : Research showed that low doses of ECP effectively reduced joint swelling and inflammatory markers in ovariectomized mice, emphasizing the compound's role in modulating inflammatory responses through estrogenic pathways .
- Effects on Reproductive Health : In livestock studies, ECP was administered to synchronize reproductive cycles effectively. The outcomes demonstrated improved fertility rates post-insemination, showcasing its relevance in agricultural practices .
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACKFBJUYNSLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859326 | |
Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-06-4 | |
Record name | Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.